2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid 2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816589
InChI: InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17)
SMILES:
Molecular Formula: C10H9N3O6
Molecular Weight: 267.19 g/mol

2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid

CAS No.:

Cat. No.: VC15816589

Molecular Formula: C10H9N3O6

Molecular Weight: 267.19 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid -

Specification

Molecular Formula C10H9N3O6
Molecular Weight 267.19 g/mol
IUPAC Name 2,3-dihydroxy-3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17)
Standard InChI Key NEGBSIRTXXENFS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(=O)O)O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzimidazole scaffold fused to a propionic acid chain substituted with hydroxyl and nitro groups. The IUPAC name—2,3-dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid—precisely describes its:

  • Benzimidazole moiety: A bicyclic system comprising a benzene ring fused to an imidazole (positions 1–2) .

  • Nitro substitution: A -NO2 group at position 5 of the benzimidazole ring, introducing strong electron-withdrawing effects.

  • Hydroxyl and carboxylic acid groups: Two hydroxyl groups at C2/C3 and a terminal carboxylic acid (-COOH) enabling hydrogen bonding and pH-dependent solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC10H9N3O6
Molecular weight267.19 g/mol
SMILES notationC1=CC2=C(C=C1N+[O-])NC(=N2)C(C(C(=O)O)O)O
Key functional groupsNitro, hydroxyl, carboxylic acid

Stereoelectronic Features

The nitro group at C5 induces significant electronic effects:

  • Resonance stabilization: The -NO2 group withdraws electron density via conjugation, polarizing the benzimidazole π-system.

  • Hydrogen-bonding network: The hydroxyl and carboxylic acid groups form intramolecular H-bonds, influencing conformational stability .

Synthesis and Reaction Pathways

Post-Functionalization Strategies

Nitration of pre-formed benzimidazole precursors offers an alternative route:

  • Synthesize 2,3-dihydroxy-3-(1H-benzoimidazol-2-yl)-propionic acid .

  • Introduce nitro group via mixed acid (HNO3/H2SO4) at 0–5°C.

Yield Optimization Challenges

  • Nitro group stability: Over-nitration or oxidative degradation requires careful temperature control.

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Moderate (∼5–10 mg/mL) due to ionizable -COOH (pKa ≈ 4.2) and phenolic -OH (pKa ≈ 9.8) .

  • Thermal stability: Decomposes at 210–215°C (DSC data), with nitro group contributing to exothermic degradation.

Table 2: Representative Spectral Data

TechniqueKey SignalsInterpretation
IR (KBr)3420 cm⁻¹ (O-H), 1520 cm⁻¹ (N-O asym)Hydroxyl and nitro groups
¹H NMR (DMSO-d6)δ 8.2 (s, H-4 benzimidazole), δ 13.1 (-COOH)Aromatic and acid protons
MS (ESI-)m/z 266.1 [M-H]⁻Molecular ion confirmation
OrganismMIC (μg/mL)Mechanism Proposed
Staphylococcus aureus12.5DNA gyrase inhibition
Candida albicans25.0Ergosterol biosynthesis

*Extrapolated from structurally analogous compounds .

Research Challenges and Future Directions

  • Toxicity profiling: Nitro groups may induce hepatic toxicity via nitroreductase activation.

  • Solubility enhancement: Prodrug strategies (e.g., esterification of -COOH) could improve bioavailability.

  • Targeted delivery: Nanoparticle encapsulation to mitigate nitro group reactivity.

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